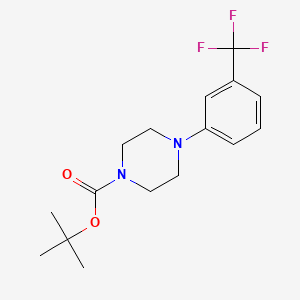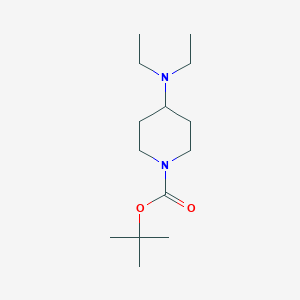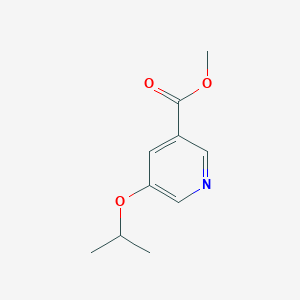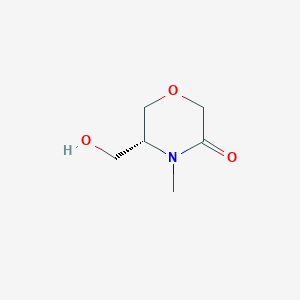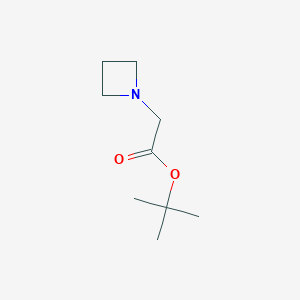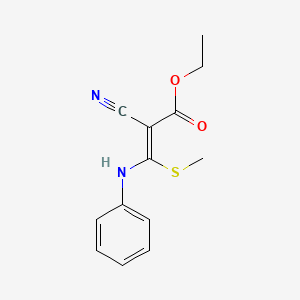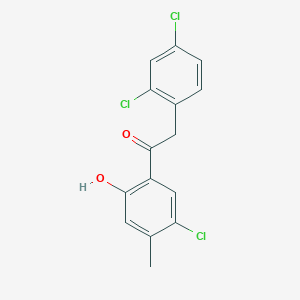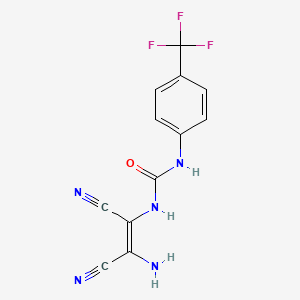
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide, also known as NAF, is an organic compound belonging to the class of nitriles. It has been used in a variety of scientific applications, such as in the synthesis of drugs and for the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological processes, and in the development of new materials. In particular, it has been used in the synthesis of nucleoside analogs, which are used in the study of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the development of new materials for use in medical implants and other biomedical applications.
Mécanisme D'action
The mechanism of action of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is not fully understood. However, it is thought to act as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then cleaved by the enzyme, releasing the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide are not fully understood. However, it is known to interact with proteins and enzymes in the body, and has been shown to be toxic to certain cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria, and to reduce the production of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has several advantages for use in laboratory experiments. It is readily available, and can be prepared in a variety of concentrations. Additionally, it is relatively stable, and has a low toxicity. However, it is also relatively expensive, and can be difficult to handle due to its reactivity.
Orientations Futures
There are several potential future directions for research into N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and the development of new materials. Additionally, further research into its toxicity, as well as its potential for use in medical implants and other biomedical applications, could be beneficial. Finally, further investigation into its use as a nucleophile in enzyme-catalyzed reactions could lead to new and improved drugs.
Méthodes De Synthèse
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is synthesized by the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in aqueous solution, and yields N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide in a yield of 85%. The reaction is typically carried out at room temperature, though higher temperatures can be used to increase the reaction rate.
Propriétés
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-1-3-8(4-2-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGQFCBKAFDID-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

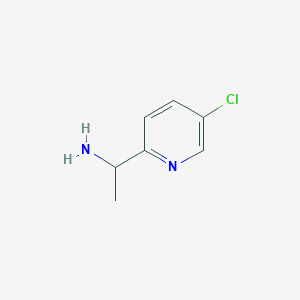

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)
